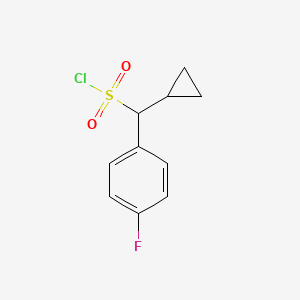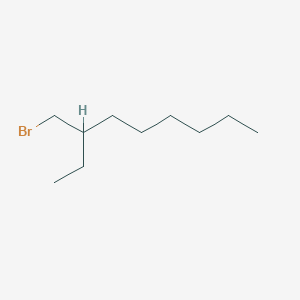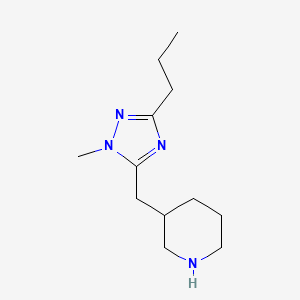![molecular formula C10H22N2 B15311824 N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine](/img/structure/B15311824.png)
N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine: is an organic compound with a complex structure that includes a cyclopropane ring, a methylamino group, and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropanecarboxylic acid derivatives, methylamine, and isopropylamine.
Reaction Steps: The key steps in the synthesis include:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Polymerization: It can act as a monomer or co-monomer in the synthesis of polymers with unique properties.
Biology:
Enzyme Inhibition: The compound may serve as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.
Cell Signaling: It can be used to study cell signaling pathways and their modulation.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Therapeutic Agents: It may be explored for its therapeutic potential in treating various diseases.
Industry:
Material Science: The compound can be used in the development of advanced materials with specific properties such as high strength or conductivity.
Agriculture: It may be utilized in the synthesis of agrochemicals for crop protection.
Wirkmechanismus
The mechanism of action of N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects through:
Binding to Receptors: Modulating receptor activity and influencing downstream signaling pathways.
Enzyme Inhibition: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Ion Channel Modulation: Affecting ion channel function and altering cellular ion flux.
Vergleich Mit ähnlichen Verbindungen
N-[3-(dimethylamino)propyl]methacrylamide: A compound with a similar structure but different functional groups.
N-[3-(methylamino)propyl]methacrylamide: Another related compound with variations in the side chains.
Uniqueness: N-[3-(methylamino)propyl]-N-(propan-2-yl)cyclopropanamine is unique due to its cyclopropane ring, which imparts rigidity and specific chemical properties
Eigenschaften
Molekularformel |
C10H22N2 |
|---|---|
Molekulargewicht |
170.30 g/mol |
IUPAC-Name |
N'-cyclopropyl-N-methyl-N'-propan-2-ylpropane-1,3-diamine |
InChI |
InChI=1S/C10H22N2/c1-9(2)12(10-5-6-10)8-4-7-11-3/h9-11H,4-8H2,1-3H3 |
InChI-Schlüssel |
FRDSCMAZTNEUFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CCCNC)C1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15311742.png)

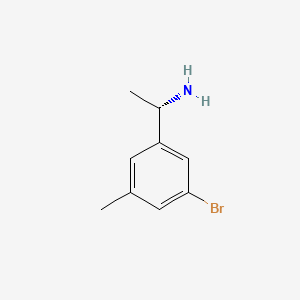
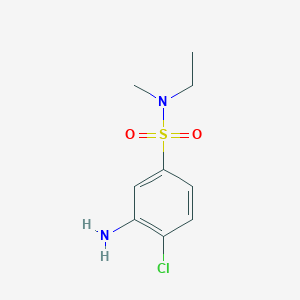
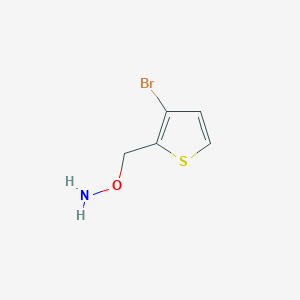


![5,5-Dimethylspiro[2.3]hexan-1-amine](/img/structure/B15311788.png)
![7-Oxa-2,9-diazaspiro[4.5]decan-8-onehydrochloride](/img/structure/B15311795.png)
